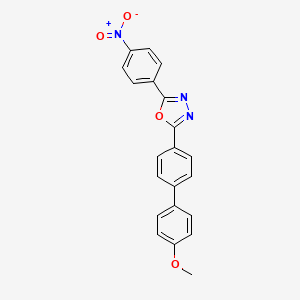![molecular formula C19H24N4O2 B4934144 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound is also known as Ostarine or MK-2866 and belongs to the class of selective androgen receptor modulators (SARMs). In
Mécanisme D'action
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. The compound also has anti-catabolic properties, which means it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle mass and bone density, as well as improve physical performance. The compound has also been shown to have anti-inflammatory properties, which can help reduce pain and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide in lab experiments include its selective binding to androgen receptors, which allows for targeted effects on muscle and bone tissue. The compound also has a relatively low toxicity, which makes it safe for use in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain situations. Additionally, the compound has a short half-life, which means it may need to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for the research of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide. One potential direction is the development of more potent and selective SARMs, which can have even greater effects on muscle and bone tissue. Additionally, the compound could be researched for its potential use in treating other conditions, such as muscle wasting associated with aging or chronic diseases. Finally, the compound could be researched for its potential use in combination with other drugs, such as chemotherapy agents, to improve their effectiveness and reduce side effects.
Méthodes De Synthèse
The synthesis of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide involves several steps. The first step is the reaction between 4-cyano-3-(trifluoromethyl)phenylisocyanate and 2-phenylethylamine to yield 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate. The second step involves the reaction between 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate and 1-(2-iodoethyl)pyrazole to yield 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. The final step involves the reaction between 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide and 3-piperidinecarboxylic acid to yield 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide.
Applications De Recherche Scientifique
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been researched for its potential use in various fields, including muscle wasting diseases, osteoporosis, and androgen replacement therapy. The compound has shown promising results in increasing muscle mass and bone density in animal studies, without the negative side effects associated with traditional androgen therapy. Additionally, the compound has been researched for its potential use in treating various cancers, including breast cancer and prostate cancer.
Propriétés
IUPAC Name |
6-oxo-1-(2-phenylethyl)-N-(2-pyrazol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-8-7-17(19(25)20-11-14-23-12-4-10-21-23)15-22(18)13-9-16-5-2-1-3-6-16/h1-6,10,12,17H,7-9,11,13-15H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMTVHXRFSYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCN2C=CC=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
